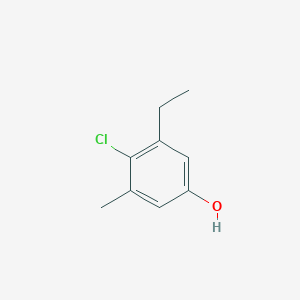

4-Chloro-3-ethyl-5-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

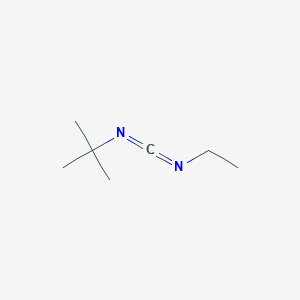

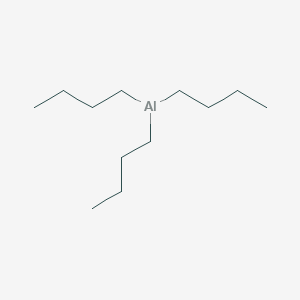

The synthesis of chlorinated phenol compounds, including variants like 4-Chloro-3-ethyl-5-methylphenol, typically involves chlorination processes. While direct synthesis specific to this compound is not detailed, related compounds have been synthesized through reactions involving chlorination of phenols or through condensation reactions involving chlorinated benzene derivatives and alcohols under acidic conditions. For instance, chlorination of 4-methylphenols with chlorine has led to various chlorinated products, suggesting a similar approach could be applied to 4-Chloro-3-ethyl-5-methylphenol (Fischer & Henderson, 1979).

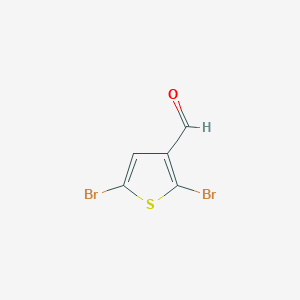

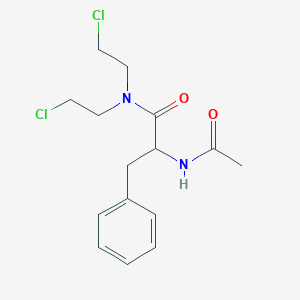

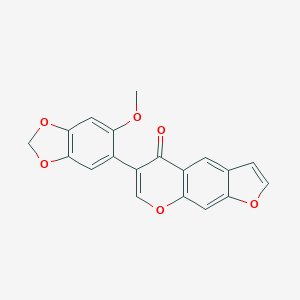

Molecular Structure Analysis

The molecular structure of chlorinated phenolic compounds has been explored through crystallography and spectroscopic methods. For example, the structure of similar compounds has been determined using X-ray diffraction, showcasing the positioning of chloro and methyl groups on the phenolic ring, which influences the compound's chemical behavior and reactivity (Sharmila et al., 2016).

Chemical Reactions and Properties

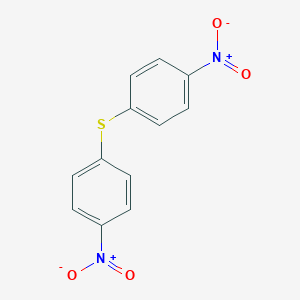

Chlorinated phenols, including 4-Chloro-3-ethyl-5-methylphenol, can participate in various chemical reactions due to their active phenolic and chlorinated moieties. For instance, they can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the phenolic ring. The presence of chlorine can also make the compound susceptible to nucleophilic substitution reactions, affecting its chemical behavior and interactions with other substances.

Physical Properties Analysis

The physical properties of chlorinated phenols depend on the number and position of chloro and alkyl groups on the phenolic ring. These properties include solubility in water and organic solvents, melting and boiling points, and vapor pressure. While specific data for 4-Chloro-3-ethyl-5-methylphenol is not provided, similar chlorinated phenols have been characterized by their crystalline structures and hydrogen bonding, affecting their melting points and solubility (Knuutinen et al., 1983).

Mechanism of Action

Target of Action

It is structurally similar to cresols , which are a group of aromatic organic compounds that are categorized as methyl phenols . Cresols and their derivatives have been known to interact with various biological targets, including enzymes and cell membranes .

Mode of Action

Cresols are known to disrupt cell membranes and inhibit enzyme activity, leading to cellular dysfunction .

Biochemical Pathways

Cresols and their derivatives are known to interfere with various biochemical pathways, primarily those involving cell membrane integrity and enzyme function .

Pharmacokinetics

Phenols, in general, are known to be systemic poisons, meaning they are carried to and affect all parts of the body .

Result of Action

Based on its structural similarity to cresols, it can be inferred that it may cause cellular dysfunction by disrupting cell membranes and inhibiting enzyme activity .

properties

IUPAC Name |

4-chloro-3-ethyl-5-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIPGHKKJDOUNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289313 |

Source

|

| Record name | 4-Chloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-ethyl-5-methylphenol | |

CAS RN |

1125-66-2 |

Source

|

| Record name | NSC60263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)